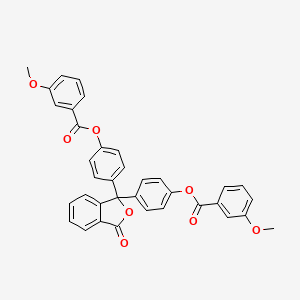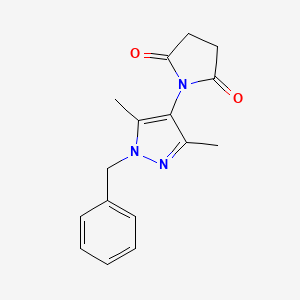![molecular formula C20H17N3O4 B10886843 5-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B10886843.png)
5-[(E)-(2-carbamoylhydrazinylidene)methyl]-2-methoxyphenyl naphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminocarbonyl hydrazono group and a methoxyphenyl naphthoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydrazono group and the esterification of the naphthoate moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and methanol. The reaction conditions often involve refluxing the reactants in an appropriate solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and continuous flow reactors to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets and pathways. The aminocarbonyl hydrazono group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The methoxyphenyl naphthoate moiety may contribute to the compound’s overall stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE: shares similarities with other hydrazono and naphthoate derivatives.
Naphthoic acid derivatives: Known for their diverse biological activities.
Hydrazono compounds: Often used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
The uniqueness of 5-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-NAPHTHOATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H17N3O4 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
[5-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C20H17N3O4/c1-26-17-10-9-13(12-22-23-20(21)25)11-18(17)27-19(24)16-8-4-6-14-5-2-3-7-15(14)16/h2-12H,1H3,(H3,21,23,25)/b22-12+ |
Clé InChI |
AWVPFTMVEIOUQC-WSDLNYQXSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)N)OC(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)N)OC(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B10886762.png)
![2-{4-[1-(2,3,4-Trimethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10886768.png)
![5-(4-bromophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886773.png)
![{4-[(E)-{(2Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10886780.png)

![ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10886796.png)
![2-(4-Bromophenoxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10886802.png)
![N~1~-[3-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-yliden]acetamide](/img/structure/B10886806.png)
![N'-[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B10886807.png)
![3-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10886810.png)
![(2E)-2-cyano-3-(3-methylthiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886812.png)
![ethyl 4-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B10886820.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl {[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetate](/img/structure/B10886824.png)

